
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C20H32ClN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structure, which combines a cyclohexyl group and a phenylpropyl group attached to the piperidine ring. It has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of cyclohexylamine with 3-phenylpropyl chloride in the presence of a base to form the intermediate 1-Cyclohexyl-4-(3-phenylpropyl)piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions typically involve:
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-Cyclohexylpiperidine: Lacks the phenylpropyl group, leading to different chemical and biological properties.
4-(3-Phenylpropyl)piperidine: Lacks the cyclohexyl group, resulting in distinct reactivity and applications.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared to highlight the unique features of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H32ClN |
|---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
1-cyclohexyl-4-(3-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-3-8-18(9-4-1)10-7-11-19-14-16-21(17-15-19)20-12-5-2-6-13-20;/h1,3-4,8-9,19-20H,2,5-7,10-17H2;1H |
InChI Key |
YFZSHXSDBAEVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



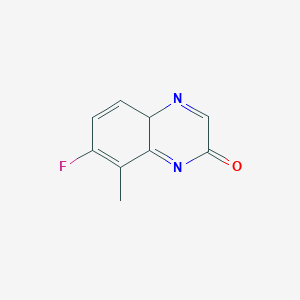

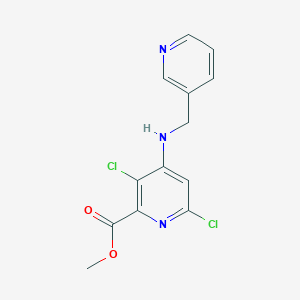


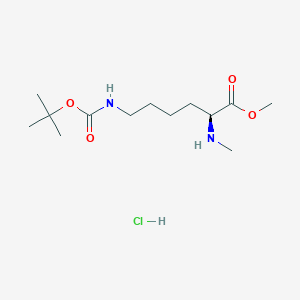

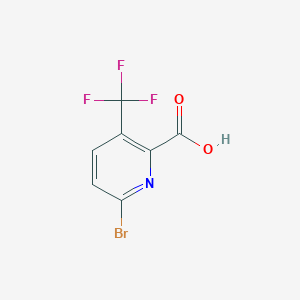



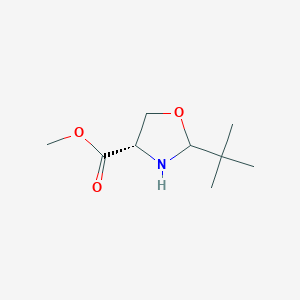
![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)
